3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
3-Chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with chloro, methoxy, and sulfonamide groups, along with a phenyloxan-4-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 3-chloro-4-methoxybenzene to introduce the sulfonamide group.
Attachment of the Phenyloxan-4-yl Moiety: This step involves the reaction of the sulfonamide intermediate with 4-phenyloxan-4-ylmethyl chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like recrystallization and chromatography are often employed for purification.
Types of Reactions:
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile.
Oxidation: Formation of aldehydes or carboxylic acids.
Hydrolysis: Formation of corresponding amines and sulfonic acids.
Scientific Research Applications
3-Chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibiotic and anti-inflammatory agent.
Biological Research: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Protein Binding: The compound can bind to proteins, altering their function and activity.
Pathways Involved: It may affect pathways related to bacterial cell wall synthesis and inflammatory response.
Comparison with Similar Compounds
- 3-Chloro-4-methoxybenzamide
- 4-Methoxy-N-(4-phenyloxan-4-yl)methylbenzene-1-sulfonamide
- 3-Chloro-N-(4-methoxyphenyl)propanamide
Comparison:
- Uniqueness: The presence of both the chloro and methoxy groups on the benzene ring, along with the phenyloxan-4-yl moiety, makes this compound unique in its chemical reactivity and biological activity.
- Chemical Properties: Similar compounds may lack one or more functional groups, leading to differences in reactivity and applications.
This detailed article provides a comprehensive overview of 3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S/c1-24-18-8-7-16(13-17(18)20)26(22,23)21-14-19(9-11-25-12-10-19)15-5-3-2-4-6-15/h2-8,13,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCZNTHSEHXBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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